molecular formula C20H18Cl2N4O5 B14878482 N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]

N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]

Cat. No.: B14878482
M. Wt: 465.3 g/mol
InChI Key: LTUZXVBKPTUGTE-UHFFFAOYSA-N
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Description

N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) is a complex organic compound characterized by the presence of an oxadiazole ring and two acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) typically involves the reaction of 1,2,5-oxadiazole derivatives with 4-chloro-3-methylphenoxyacetic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide groups .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds .

Scientific Research Applications

N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s effects are mediated through the modulation of these molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-chloroacetamide): Similar in structure but lacks the phenoxy groups.

    3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: Contains a similar oxadiazole core but with different substituents.

    4,4’-(1,3,4-oxadiazole-2,5-diyl)dianiline: Another oxadiazole derivative with different functional groups.

Uniqueness

N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) is unique due to its combination of the oxadiazole ring with phenoxy and acetamide groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C20H18Cl2N4O5

Molecular Weight

465.3 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H18Cl2N4O5/c1-11-7-13(3-5-15(11)21)29-9-17(27)23-19-20(26-31-25-19)24-18(28)10-30-14-4-6-16(22)12(2)8-14/h3-8H,9-10H2,1-2H3,(H,23,25,27)(H,24,26,28)

InChI Key

LTUZXVBKPTUGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=C(C=C3)Cl)C)Cl

Origin of Product

United States

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